molecular formula C25H22ClFN2O2 B2587283 (E)-N'-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)-3-(2,5-dimethylphenyl)-2-propenohydrazide CAS No. 677749-46-1

(E)-N'-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)-3-(2,5-dimethylphenyl)-2-propenohydrazide

Cat. No.: B2587283
CAS No.: 677749-46-1
M. Wt: 436.91
InChI Key: QCUNCZWDCZUIRX-MEGHBNGPSA-N
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Description

(E)-N'-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)-3-(2,5-dimethylphenyl)-2-propenohydrazide is a chemical compound offered for research purposes. This hydrazide derivative is structurally characterized by its (E,E) configuration around the conjugated carbon-nitrogen double bonds and features a 2-chloro-6-fluorobenzyl ether moiety. Compounds with such complex structures are often investigated for their potential as kinase inhibitors or modulators of specific biological pathways. The presence of the dimethylphenyl and chlorobenzyl groups suggests potential for targeting protein domains with hydrophobic pockets. Researchers may utilize this compound as a key intermediate in medicinal chemistry programs, a building block for the synthesis of more complex molecules, or as a candidate for high-throughput screening assays to discover new bioactive agents. As a research chemical, its specific mechanism of action and full biological profile are subjects for ongoing scientific investigation. This product is intended for laboratory research use only by trained professionals. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the relevant safety data sheet (SDS) and handle the material in accordance with all applicable local and national regulations.

Properties

IUPAC Name

(E)-N-[(E)-[4-[(2-chloro-6-fluorophenyl)methoxy]phenyl]methylideneamino]-3-(2,5-dimethylphenyl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22ClFN2O2/c1-17-6-7-18(2)20(14-17)10-13-25(30)29-28-15-19-8-11-21(12-9-19)31-16-22-23(26)4-3-5-24(22)27/h3-15H,16H2,1-2H3,(H,29,30)/b13-10+,28-15+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCUNCZWDCZUIRX-MEGHBNGPSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)C=CC(=O)NN=CC2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)/C=C/C(=O)N/N=C/C2=CC=C(C=C2)OCC3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22ClFN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

436.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (E)-N'-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)-3-(2,5-dimethylphenyl)-2-propenohydrazide is a hydrazone derivative that has garnered attention for its potential biological activities, particularly in the fields of cancer research and antimicrobial studies. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The molecular structure of the compound can be represented as follows:

C19H20ClFN3O\text{C}_{19}\text{H}_{20}\text{ClF}\text{N}_3\text{O}

This structure features a hydrazone linkage, a chloro-substituted benzyl moiety, and a dimethylphenyl group, which are critical for its biological activity.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. The MTT assay was employed to determine the half-maximal inhibitory concentration (IC50) values, which indicate the potency of the compound in inhibiting cell viability.

Cell Line IC50 (µM) Reference
HL-60 (Leukemia)0.22
A549 (Lung Cancer)0.34
MDA-MB-231 (Breast)0.41

The results suggest that the compound exhibits significant cytotoxicity against these cancer cell lines, outperforming standard chemotherapeutic agents like sorafenib.

The proposed mechanism by which this compound exerts its cytotoxic effects involves:

  • Induction of Apoptosis : The compound may activate apoptotic pathways in cancer cells, leading to programmed cell death.
  • Inhibition of Cell Proliferation : By interfering with cell cycle progression, it prevents cancer cells from dividing and growing.
  • Interaction with DNA : The presence of electron-withdrawing groups in its structure enhances its ability to interact with DNA, potentially leading to DNA damage and subsequent cell death.

Anticancer Activity

In a study conducted by Fayad et al., the compound was screened against multicellular spheroids to assess its efficacy in a more physiologically relevant model. The findings indicated that the compound effectively reduced spheroid size and viability, demonstrating its potential as an anticancer agent .

Antimicrobial Activity

Another area of interest is the antimicrobial properties of this hydrazone derivative. Research has shown that compounds with similar structures exhibit selective activity against various pathogens. The introduction of halogen substituents (like chlorine and fluorine) has been linked to enhanced antimicrobial activity due to increased lipophilicity and improved membrane penetration .

Scientific Research Applications

Pharmacological Potential

Research has indicated that compounds with similar structures may exhibit various pharmacological effects, including:

  • Antitumor Activity : The hydrazone derivatives have shown promise in inhibiting cancer cell growth.
  • Antimicrobial Properties : The presence of halogen substituents may enhance interaction with microbial targets, providing potential as antimicrobial agents.
  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways.

Computational Predictions

The prediction of biological activity spectra is essential for understanding the therapeutic potential of this compound. Computational methods have been utilized to assess its interaction with various biological molecules, including proteins and nucleic acids. These studies help elucidate the pharmacodynamics and pharmacokinetics of the compound.

Applications in Medicinal Chemistry

Given its unique structure and predicted biological activities, (E)-N'-((E)-{4-[(2-chloro-6-fluorobenzyl)oxy]phenyl}methylidene)-3-(2,5-dimethylphenyl)-2-propenohydrazide is a target for further investigation in drug discovery. Its potential applications include:

  • Drug Development : As a lead compound for developing new therapeutics targeting cancer or infectious diseases.
  • Biochemical Research : Investigating its interactions within biochemical pathways to understand disease mechanisms.
  • Material Science : Exploring its properties for potential use in developing novel materials with specific functionalities.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

Target Compound vs. Pyrazole-Containing Hydrazides
  • Compound from : 2-(2-Chlorophenoxy)-N′-{(E)-[3-(4-methylphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}acetohydrazide (C₂₅H₂₀ClN₃O₂, MW: 437.90 g/mol) . Key Differences:
  • Replaces the propenohydrazide backbone with a pyrazole ring, enhancing rigidity.
  • Substituents include a 4-methylphenyl group and a 2-chlorophenoxy moiety. Implications: The pyrazole core may improve metabolic stability but reduce conformational flexibility compared to the target compound’s hydrazide linkage.
Compound from : N′-[(E)-(2-Chloro-6-fluorophenyl)methylene]-3-(2-ethoxyphenyl)-1H-pyrazole-5-carbohydrazide .
  • Key Differences: Features a pyrazole-carbohydrazide hybrid with a 2-ethoxyphenyl group.
  • Implications : The ethoxy group may enhance solubility but could alter target binding compared to the target compound’s dimethylphenyl group.

Substituent Effects on Physicochemical Properties

Halogenation Patterns
  • Target Compound : Contains 2-chloro-6-fluorobenzyloxy , which combines electron-withdrawing (Cl, F) effects for enhanced electrophilicity .
  • Compound from : 2-(4-Chlorophenoxy)-N′-[(E)-(4-hydroxyphenyl)methylene]propanehydrazide (C₁₆H₁₄ClN₂O₃, MW: 329.75 g/mol) . Key Differences:
  • Lacks fluorine but includes a 4-hydroxyphenyl group , increasing polarity.
    • Implications : The hydroxyl group improves aqueous solubility but may reduce membrane permeability compared to halogenated analogs.
Alkyl and Aromatic Substituents
  • Compound from : N′-[(E)-1-(4-Chlorophenyl)ethylidene]-2-[4-(2-methylpropyl)phenyl]propano-hydrazide (C₂₀H₂₂ClN₂O, MW: 356.85 g/mol) . Key Differences:
  • Features a 2-methylpropyl group (isobutyl) for enhanced lipophilicity.
  • Ethylidene linkage instead of methylidene.
    • Implications : Increased lipophilicity may improve blood-brain barrier penetration but could affect metabolic clearance.

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features Reference
Target Compound C₂₅H₂₂ClFN₂O₂ 436.91 2-Cl-6-F-benzyloxy, 2,5-dimethylphenyl E-configuration, hydrazide backbone
2-(2-Chlorophenoxy)-N′-pyrazolylacetohydrazide C₂₅H₂₀ClN₃O₂ 437.90 Pyrazole, 4-methylphenyl Rigid pyrazole core
2-(4-Cl-phenoxy)-N′-(4-OH-phenyl)propanehydrazide C₁₆H₁₄ClN₂O₃ 329.75 4-hydroxyphenyl High polarity, H-bond donor
N′-(4-Cl-phenyl)ethylidene-isobutylphenylhydrazide C₂₀H₂₂ClN₂O 356.85 Isobutyl, 4-Cl-phenyl Enhanced lipophilicity

Q & A

Basic Research Questions

Q. How can researchers optimize the synthetic yield of this hydrazide derivative?

  • Methodology :

  • Use coupling reagents like DCC (N,N'-dicyclohexylcarbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate amide bond formation under controlled conditions (e.g., low temperature at -50°C) .
  • Monitor reaction progress via TLC or HPLC to ensure intermediate purity.
  • Optimize stoichiometry: A 1:1.2 molar ratio of aldehyde to hydrazide precursor improves imine formation efficiency .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry of substituents (e.g., chloro, fluoro, methyl groups) and hydrazide linkage .
  • Fluorescence spectroscopy : Study pH-dependent fluorescence (e.g., pH 2.7–10.1) to identify optimal conditions for metal-ion binding assays .
  • Mass spectrometry : Employ high-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns .

Q. How do electron-withdrawing substituents (e.g., Cl, F) influence reactivity in cross-coupling reactions?

  • Methodology :

  • Compare reaction rates of the chloro-fluoro-substituted derivative with non-halogenated analogs using kinetic studies.
  • Use DFT calculations to analyze electronic effects on transition states. Evidence suggests chloro groups enhance electrophilicity at the hydrazide nitrogen, facilitating nucleophilic attacks .

Advanced Research Questions

Q. What strategies resolve contradictions in reported fluorescence quenching data under varying pH conditions?

  • Methodology :

  • Replicate experiments across pH 2.7–10.1 using standardized buffers (e.g., phosphate, acetate) to isolate pH effects from ionic strength interference .
  • Validate fluorescence stability via time-resolved measurements to rule out photodegradation.
  • Cross-reference with X-ray crystallography data to correlate protonation states with fluorescence behavior .

Q. How can molecular docking predict this compound’s interaction with biological targets (e.g., enzymes, receptors)?

  • Methodology :

  • Use AutoDock Vina or Schrödinger Suite to model binding poses against targets like cannabinoid receptors or oxidoreductases, leveraging structural analogs (e.g., triazolothiadiazines) as templates .
  • Validate predictions with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinities .

Q. What computational methods identify degradation pathways under oxidative conditions?

  • Methodology :

  • Perform DFT-based transition state analysis for oxidation reactions (e.g., at the propenohydrazide moiety).
  • Simulate reaction pathways using Gaussian 09 with B3LYP/6-31G(d) basis set to predict intermediates like aldehydes or ketones .

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